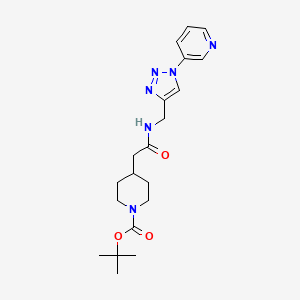

tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is an organic compound with an intricate structure featuring several functional groups. Known for its potential applications in various fields, it is often utilized in scientific research, including chemistry, biology, medicine, and industry. The presence of the piperidine, triazole, and pyridine rings makes it a versatile compound with a range of chemical reactivity and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. The common synthetic route includes the following key steps:

Preparation of Key Intermediates: : Synthesis of intermediate compounds like 1-(pyridin-3-yl)-1H-1,2,3-triazole and tert-butyl piperidine-1-carboxylate.

Coupling Reactions: : Using coupling agents to join the intermediate compounds. This often involves reaction conditions like the presence of base (e.g., sodium or potassium carbonate) and solvents (e.g., dichloromethane).

Final Compound Formation: : Oxidation and reduction steps under controlled temperature and pressure to get the final compound.

Industrial Production Methods

Industrial production may involve:

Scale-Up Process: : Adjusting laboratory-scale processes for larger production volumes.

Optimization of Reaction Conditions: : Using flow reactors and continuous processing to maintain consistent product quality.

Purification Techniques: : High-performance liquid chromatography (HPLC) and recrystallization methods to obtain pure compounds.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: : It can also be subjected to reduction processes using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Nucleophilic or electrophilic substitution reactions are common, using reagents like alkyl halides or organometallic compounds.

Common Reagents and Conditions

Oxidizing Agents: : KMnO₄, H₂O₂

Reducing Agents: : LiAlH₄, NaBH₄

Solvents: : Dichloromethane (DCM), methanol, ethanol

Catalysts: : Palladium on carbon (Pd/C)

Major Products

The reactions typically yield products based on the functional groups introduced or modified, such as:

Hydroxylated derivatives

Reduced amine or alcohol products

Substituted triazole or piperidine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Research has shown that compounds similar to tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate exhibit significant antiviral properties. For instance, studies focusing on the inhibition of Ebola virus entry demonstrated that derivatives of this compound can effectively inhibit viral replication while maintaining low cytotoxicity levels in host cells .

Structure Activity Relationship (SAR)

The structural components of this compound are critical for its biological activity. The piperidine and triazole moieties contribute to its lipophilicity and binding affinity to biological targets, which enhances its potential as a therapeutic agent .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound involves several steps including the coupling of piperidine derivatives with triazole intermediates. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times . The ability to modify the piperidine and triazole components allows for the generation of a library of compounds with varying biological activities.

Case Studies on Derivatives

In one study, various derivatives of this compound were synthesized and evaluated for their antiviral properties against different strains of viruses. The results indicated that specific modifications to the triazole ring significantly enhanced antiviral activity .

Pharmacological Insights

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to involve interference with viral entry mechanisms. The compound's ability to bind to viral proteins or host cell receptors may block the necessary interactions required for viral infection .

Summary Table of Research Findings

Mecanismo De Acción

The compound’s biological effects are primarily exerted through interactions with cellular targets, often involving binding to specific receptors or enzymes. The triazole ring can mimic natural substrate structures, making it a potent inhibitor or activator in biochemical pathways.

Molecular Targets and Pathways

Enzyme Inhibition: : Can inhibit enzymes like proteases and kinases, affecting signaling pathways.

Receptor Binding: : May bind to neurotransmitter receptors, influencing neuronal communication.

Comparación Con Compuestos Similares

Similar Compounds

1-(Pyridin-3-yl)-1H-1,2,3-triazole derivatives

Piperidine carboxylates

tert-Butyl carbamates

Uniqueness

The unique combination of the triazole, pyridine, and piperidine moieties in tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate enhances its versatility in scientific research, providing a diverse range of applications compared to its analogs. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound in both laboratory and industrial settings.

Actividad Biológica

Tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate, a compound with diverse structural components, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H30N4O4, with a molecular weight of 402.5 g/mol. Its complex structure includes a piperidine ring, a pyridine moiety, and a triazole group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N4O4 |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 2097902-81-1 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways and inhibition of Bcl-2 proteins .

Antimicrobial Activity

The compound's triazole component may confer antifungal properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis—a critical component of fungal cell membranes. Preliminary tests have shown that related compounds exhibit potent activity against Candida albicans and Aspergillus species .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects attributed to the piperidine structure. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems and exhibit anticonvulsant properties. For example, derivatives have shown promise in reducing seizure activity in animal models by enhancing GABAergic transmission .

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells.

- Cytochrome P450 Inhibition : Disrupts fungal cell membrane integrity.

- GABA Receptor Modulation : Enhances inhibitory neurotransmission in the nervous system.

Case Studies

A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that compounds with structures similar to tert-butyl 4-(2-oxo...) significantly inhibited tumor growth and induced apoptosis in cancer cells .

Another investigation into the antimicrobial properties revealed that derivatives exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting potential for therapeutic applications in infectious diseases .

Propiedades

IUPAC Name |

tert-butyl 4-[2-oxo-2-[(1-pyridin-3-yltriazol-4-yl)methylamino]ethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O3/c1-20(2,3)29-19(28)25-9-6-15(7-10-25)11-18(27)22-12-16-14-26(24-23-16)17-5-4-8-21-13-17/h4-5,8,13-15H,6-7,9-12H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFWGBWIKKPRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.